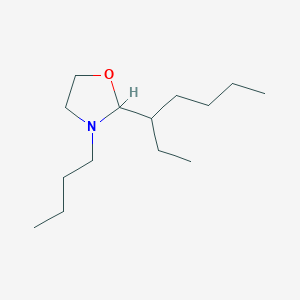

Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

Description

The exact mass of the compound Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxazolidine, 3-butyl-2-(1-ethylpentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 3-butyl-2-(1-ethylpentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

165101-57-5 |

|---|---|

Molecular Formula |

C14H29NO |

Molecular Weight |

227.39 g/mol |

IUPAC Name |

3-butyl-2-heptan-3-yl-1,3-oxazolidine |

InChI |

InChI=1S/C14H29NO/c1-4-7-9-13(6-3)14-15(10-8-5-2)11-12-16-14/h13-14H,4-12H2,1-3H3 |

InChI Key |

CYMHAQCMKNVHPA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C1N(CCO1)CCCC |

Canonical SMILES |

CCCCC(CC)C1N(CCO1)CCCC |

Other CAS No. |

165101-57-5 |

physical_description |

OtherSolid |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butyl-2-(1-ethylpentyl)oxazolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile heterocyclic compound. The document details its chemical and physical characteristics, synthesis, and primary industrial applications, with a focus on its role as a moisture scavenger. Detailed, representative experimental protocols for its synthesis, purification, and characterization are provided to support research and development activities. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties and applications of oxazolidine derivatives.

Introduction

3-Butyl-2-(1-ethylpentyl)oxazolidine is a substituted oxazolidine that has garnered interest primarily for its utility in industrial applications, most notably as a moisture scavenger in polyurethane systems.[1] Oxazolidines, as a class of compounds, are also explored as intermediates in pharmaceutical synthesis.[2] The synthesis of this specific oxazolidine typically involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[2] This guide aims to consolidate the available information on its basic properties and provide practical, detailed methodologies for its synthesis and analysis.

Chemical and Physical Properties

The fundamental properties of 3-butyl-2-(1-ethylpentyl)oxazolidine are summarized in the tables below. These properties are crucial for its handling, application, and analysis.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 165101-57-5 |

| Molecular Formula | C14H29NO[3][4] |

| Molecular Weight | 227.39 g/mol [2][3][4] |

| IUPAC Name | 3-Butyl-2-(1-ethylpentyl)oxazolidine |

| Synonyms | IncoZol 2, 3-Butyl-2-heptan-3-yl-1,3-oxazolidine |

Table 2: Physical Properties

| Property | Value |

| Physical State | Liquid[5] |

| Boiling Point | 180 °C (lit.) |

| Density | 1.04 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.449 (lit.) |

| Flash Point | 85 °C |

| Water Solubility | 122.8 mg/L at 25 °C |

| Vapor Pressure | 2.751 Pa at 25 °C |

| pKa | 7.41 ± 0.40 (Predicted) |

Synthesis and Purification

The most common method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is through the condensation reaction of an amino alcohol and an aldehyde.[2]

Synthesis Experimental Protocol

This protocol describes a representative method for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

Materials:

-

N-butylaminoethanol

-

2-ethylhexanal

-

Toluene

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add N-butylaminoethanol (1.0 eq) and toluene (2 mL per mmol of N-butylaminoethanol).

-

Begin stirring the solution and add 2-ethylhexanal (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and collect the water byproduct in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The optimal temperature for similar oxazolidine syntheses is typically between 80-120°C.[2]

-

After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Experimental Protocol

The crude 3-butyl-2-(1-ethylpentyl)oxazolidine can be purified by vacuum distillation.

Materials:

-

Crude 3-butyl-2-(1-ethylpentyl)oxazolidine

-

Vacuum distillation apparatus

Procedure:

-

Set up the vacuum distillation apparatus.

-

Place the crude product in the distillation flask.

-

Gradually apply vacuum and slowly heat the flask.

-

Collect the fraction that distills at the appropriate boiling point under the applied vacuum.

Analytical Characterization

The identity and purity of 3-butyl-2-(1-ethylpentyl)oxazolidine can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Table 3: HPLC Method Parameters

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid[3] |

| Detection | UV |

| Mode | Isocratic |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum of 3-butyl-2-(1-ethylpentyl)oxazolidine is available in spectral databases.

Table 4: Predicted FTIR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C-N stretch | 1000-1250 |

| C-O stretch | 1000-1300 |

Applications

The primary application of 3-butyl-2-(1-ethylpentyl)oxazolidine is as a moisture scavenger in polyurethane coatings and sealants.[1] It reacts with water, preventing the unwanted reaction of isocyanates with moisture which can lead to the formation of carbon dioxide gas and defects in the final product.

Visualizations

Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine

Caption: Condensation reaction for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

Moisture Scavenging Mechanism

Caption: Hydrolysis of oxazolidine in the presence of water to prevent isocyanate reaction.

Experimental Workflow

Caption: A typical workflow from synthesis to application of the compound.

References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]

- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]

CAS number 165101-57-5 physicochemical data

An In-depth Technical Guide on the Physicochemical Properties of 3-Butyl-2-(1-ethylpentyl)oxazolidine (CAS 165101-57-5)

Introduction

This technical guide provides a comprehensive overview of the physicochemical data for the chemical compound with CAS number 165101-57-5, identified as Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science. The compound is a versatile molecule utilized as a moisture scavenger, reactive diluent in specialty coatings, and as a synthetic intermediate in advanced organic synthesis.[1] Its utility stems from the oxazolidine ring, which can be selectively opened to yield a 1,2-aminoalcohol, a valuable motif in biologically active compounds.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Butyl-2-(1-ethylpentyl)oxazolidine.

| Property | Value | Source |

| IUPAC Name | 3-butyl-2-heptan-3-yl-1,3-oxazolidine | [1] |

| Synonyms | Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, Incozol 2 | [3][5] |

| Molecular Formula | C14H29NO | [1][2][3][4] |

| Molecular Weight | 227.39 g/mol | [1][2][3][4] |

| Physical Description | Liquid, OtherSolid | [1][3] |

| Boiling Point | 259.9 °C at 101.3 kPa; 180 °C (lit.) | [2][5][6][7][8][9] |

| Melting Point/Freezing Point | < -50 °C | [2] |

| Density | 872 kg/m ³ at 20°C; 1.04 g/mL at 25°C (lit.) | [2][5][6][7][8][9] |

| Vapor Pressure | 0.0025 kPa at 25°C | [2] |

| Water Solubility | Not determined due to rapid degradation | [2] |

| Partition Coefficient (n-octanol/water) | log Pow = 4.47 (Calculated) | [2] |

| Hydrolysis Half-life (t1/2) | < 4 hours at pH 4, 7, and 9 | [2] |

| Refractive Index | n20/D 1.449 (lit.) | [5][6][7][8][9] |

| Flash Point | 85 °C | [5][8] |

| Autoignition Temperature | > 196 °C | [2] |

| InChI Key | CYMHAQCMKNVHPA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC(CC)C1N(CCO1)CCCC | [1] |

Experimental Protocols

The physicochemical data presented were determined using a combination of measured and calculated methods.

-

Density : The density was measured according to OECD Test Guideline 109, "Density of Liquids and Solids," and EC Council Regulation No 440/2008 A.3, "Relative Density".[2] The experiment was conducted at SafePharm (2005a).[2]

-

Hydrolysis : The rate of hydrolysis as a function of pH was determined following EC Council Regulation No 440/2008 C.7, "Degradation: Abiotic Degradation: Hydrolysis as a Function of pH".[2] Due to the rapid hydrolysis of the compound, direct measurement of water solubility and adsorption/desorption was not conducted.[2]

-

Partition Coefficient : The n-octanol/water partition coefficient (log Pow) was calculated using the KOWWIN v1.68 software from the US EPA (2011).[2]

-

Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary method for the structural analysis of this compound.[1] In ¹³C NMR, the carbon atom C2, bonded to both oxygen and nitrogen, is expected to have a chemical shift between 85 and 105 ppm.[1]

Chemical Synthesis and Reactivity

The synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine is most commonly achieved through the condensation reaction of an amino alcohol with a carbonyl compound.[1] One specific pathway involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[1] This reaction can be facilitated by acidic conditions or Lewis acid catalysts to activate the carbonyl group.[1]

Caption: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine via condensation.

A key feature of this compound is its reactivity with water. It rapidly hydrolyzes to form 2-ethylhexanal and 2-(butylamino)-ethanol.[2] This reaction is fundamental to its application as a moisture scavenger.[10]

Caption: Hydrolysis of 3-Butyl-2-(1-ethylpentyl)oxazolidine.

Applications in Polyurethane Coatings

In polyurethane (PU) coating formulations, 3-Butyl-2-(1-ethylpentyl)oxazolidine serves a dual role as a moisture scavenger and a reactive diluent.[1][10] Unwanted moisture can react with isocyanates in the PU system to produce carbon dioxide gas, leading to film defects.[10] This compound preferentially reacts with moisture, preventing these defects. The resulting aminoalcohol from hydrolysis then reacts with isocyanates, incorporating it into the polymer backbone and avoiding the release of volatile organic compounds (VOCs).[1]

Caption: Role in preventing moisture-related defects in PU coatings.

Toxicological and Safety Information

The compound is considered to have low acute oral and dermal toxicity in rats (LD50 > 2000 mg/kg bw).[2] It is slightly irritating to the skin and eyes of rabbits.[2] Due to its rapid hydrolysis, the observed toxicological effects may be representative of a mixture of the parent compound and its hydrolysis products.[2] GHS classifications indicate that it can cause severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[3][5] Appropriate personal protective equipment should be used when handling this chemical.[9][11]

References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. echemi.com [echemi.com]

- 6. 165101-57-5 | CAS DataBase [m.chemicalbook.com]

- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]

- 8. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]

- 9. labnovo.com [labnovo.com]

- 10. researchgate.net [researchgate.net]

- 11. buyat.ppg.com [buyat.ppg.com]

An In-depth Technical Guide to Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, a heterocyclic compound with potential applications in various scientific fields. This document details its molecular characteristics, synthesis, and analytical characterization, offering valuable information for researchers in organic synthesis, materials science, and drug discovery.

Molecular and Physical Data

The fundamental properties of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 227.39 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₉NO | [2][3][4][5][6] |

| CAS Number | 165101-57-5 | [1][3][4][5] |

| Boiling Point | 180 °C (lit.) | [4][5][7] |

| Density | 1.04 g/mL at 25 °C (lit.) | [4][5][7] |

| Refractive Index (n20/D) | 1.449 (lit.) | [5][7] |

| LogP | 4.2 at 25 °C | [5] |

| Water Solubility | 122.8 mg/L at 25 °C | [5] |

Synthesis and Characterization

The synthesis of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is most commonly achieved through a condensation reaction.[1] This process is a cornerstone of heterocyclic chemistry and provides a reliable route to the oxazolidine core structure.

A typical synthesis involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[1] The reaction is often catalyzed by acidic conditions to facilitate the cyclization process.[1]

Materials:

-

N-butylaminoethanol

-

2-ethylhexanal

-

Anhydrous toluene (or a similar azeotroping solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of N-butylaminoethanol and 2-ethylhexanal in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.

The structural elucidation and purity assessment of the synthesized compound are performed using standard analytical techniques.

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Method: A sample is introduced into a mass spectrometer (e.g., using electrospray ionization - ESI).

-

Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to a molecular weight of 227.39 g/mol .[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the chemical structure by analyzing the environment of proton (¹H) and carbon (¹³C) nuclei.

-

Method: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using an NMR spectrometer.

-

Expected ¹H NMR Spectra: Characteristic signals for the protons on the oxazolidine ring are expected in the range of δ 3.5–4.0 ppm.[1] Signals corresponding to the butyl and ethylpentyl groups will also be present in the aliphatic region.

-

Expected ¹³C NMR Spectra: The carbon atom at the 2-position of the oxazolidine ring (C-O-N) is expected to have a chemical shift in the downfield region, typically between 85 and 105 ppm.[1]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Method: A sample is analyzed using an FTIR spectrometer.

-

Expected Spectra: The spectrum will show characteristic absorption bands for C-O-C and C-N-C linkages of the oxazolidine ring, as well as C-H stretching and bending vibrations of the alkyl substituents.[1] A notable absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=O stretch would confirm the formation of the oxazolidine ring and the absence of starting materials.[1]

Potential Applications and Biological Context

While specific biological activities for Oxazolidine, 3-butyl-2-(1-ethylpentyl)- are not extensively documented, the broader class of oxazolidinone compounds is of significant interest in medicinal chemistry. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.[8][9] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism of action that makes them effective against some multi-drug resistant bacteria.[8]

Beyond potential pharmaceutical applications, Oxazolidine, 3-butyl-2-(1-ethylpentyl)- also serves as a moisture scavenger and a reactive diluent in specialty coatings and polyurethane systems.[1] Its ability to hydrolyze in the presence of water and subsequently react with isocyanates prevents the formation of carbon dioxide gas, thus avoiding defects in the final product.[1] This dual functionality makes it a valuable component in various industrial formulations.

References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]

- 4. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]

- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE CAS#: 165101-57-5 [m.chemicalbook.com]

- 6. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Precursors for 3-Butyl-2-(1-ethylpentyl)oxazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors for 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile heterocyclic compound with applications as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] This document details the primary synthetic pathways, experimental methodologies, and quantitative data related to the preparation of this target molecule and its key precursors.

Overview of Synthesis Strategy

The most established and direct route for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between an N-substituted amino alcohol and an aldehyde.[2] This reaction forms the core oxazolidine ring structure. The key precursors for this synthesis are:

-

N-Butylaminoethanol (also known as 2-(Butylamino)ethanol) : This precursor provides the N-butyl group at the 3-position of the oxazolidine ring.

-

2-Ethylhexanal : This aldehyde precursor provides the 1-ethylpentyl group at the 2-position of the oxazolidine ring.

The overall synthesis can be visualized as a two-stage process: the synthesis of the precursors followed by their condensation to form the final product.

Logical Flow of Synthesis

References

IUPAC name for "Oxazolidine, 3-butyl-2-(1-ethylpentyl)-"

An In-depth Technical Guide to 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine

This technical guide provides a comprehensive overview of 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile chemical compound with significant applications across various industries. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and primary uses.

Chemical Identity and Properties

The compound "Oxazolidine, 3-butyl-2-(1-ethylpentyl)-" is systematically known by its IUPAC name, 3-butyl-2-heptan-3-yl-1,3-oxazolidine .[1][2] It is a heterocyclic compound featuring an oxazolidine ring substituted at the 2 and 3 positions.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 165101-57-5[1][2][3][4][5][6] |

| IUPAC Name | 3-butyl-2-heptan-3-yl-1,3-oxazolidine[1][2][4] |

| Synonyms | 3-Butyl-2-(1-ethylpentyl)oxazolidine, IncoZol 2[2] |

| Molecular Formula | C14H29NO[1][2][3][5][6] |

| InChI Key | CYMHAQCMKNVHPA-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

The physical and chemical properties determine the compound's behavior and suitability for various applications.

| Property | Value |

| Molecular Weight | 227.39 g/mol [2] |

| Appearance | Colorless to light yellow liquid[7] |

| Boiling Point | 235-240°C[7] |

| Melting Point | -20°C[7] |

| Density | 0.86 g/cm³[7] |

| Solubility | Insoluble in water, soluble in organic solvents[7] |

| XLogP3-AA | 4.4[2] |

Synthesis and Reaction Mechanisms

The primary route for synthesizing 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine is through the condensation reaction of an amino alcohol with a carbonyl compound.[1] This process is fundamental to the formation of the oxazolidine ring structure.

Experimental Protocol: Condensation Synthesis

Objective: To synthesize 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.

Reactants:

-

N-butylaminoethanol

-

2-ethylhexanal[1]

Procedure:

-

The condensation reaction is typically performed using a 1:1 molar ratio of N-butylaminoethanol and 2-ethylhexanal.[1] To drive the reaction to completion, a slight excess (5-10 mol%) of one reactant may be employed.[1]

-

The reaction is often facilitated by acidic conditions or the use of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂).[1] The catalyst activates the carbonyl group of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino alcohol.[1]

-

The choice of solvent is critical as it influences reaction rates and equilibrium. The solvent helps manage the removal of water, which is a byproduct of the condensation, thereby driving the reaction forward.

-

Careful control of reaction parameters, including temperature, reactant stoichiometry, and catalyst loading, is essential to maximize yield and purity.[1]

Caption: Synthesis workflow for 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.

Industrial and Research Applications

This oxazolidine derivative is utilized in several industrial applications, primarily due to its reactive nature. It also serves as a valuable intermediate in organic synthesis.

Core Applications

-

Moisture Scavenger: In polyurethane and polyurea coatings, the compound acts as a moisture scavenger. It reacts with water, preventing it from reacting with isocyanate groups, which would otherwise generate carbon dioxide gas and cause defects in the coating finish.[1]

-

Reactive Diluent: It is used as a reactive diluent in specialty coating formulations to reduce viscosity for easier application. Unlike standard solvents, it contains functional groups that allow it to integrate into the final cured polymer network.[1]

-

Synthetic Intermediate: The compound is a key building block in advanced organic synthesis.[1] The oxazolidine ring can be selectively opened to yield a 1,2-aminoalcohol, a crucial structural motif in many biologically active molecules and pharmaceutical compounds.[1] Its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals is an active area of research.[1][7]

Caption: Relationship between properties and applications of the compound.

Analytical Methodologies

Characterization and quality control of 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine can be performed using standard analytical techniques.

Experimental Protocol: HPLC Analysis

Objective: To analyze the purity of 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.

Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[3]

-

Column: Newcrom R1 HPLC column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[3]

-

Detection: UV-Vis or Mass Spectrometry (MS).

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to confirm the presence of key functional groups. Expected characteristic absorption bands include those for C-O-C and C-N-C linkages of the oxazolidine ring and C-H bonds of the alkyl chains. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the successful formation of the ring and the consumption of the amino alcohol reactant.[1]

Biological Activity and Signaling Pathways

While 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine is a crucial intermediate in the synthesis of pharmaceuticals, detailed studies on its direct biological activity or its role in specific signaling pathways are not extensively documented in the reviewed literature. Its primary value in drug development lies in its function as a versatile building block for constructing more complex, biologically active molecules.[1] Further research is required to elucidate any intrinsic biological effects of the compound itself.

References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]

- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]

- 4. CAS No.165101-57-5,3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE Suppliers [lookchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Oxazolidine,3-butyl-2-(1-ethylpentyl)-, CasNo.165101-57-5 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic and Synthetic Profile of 3-butyl-2-(1-ethylpentyl)oxazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-butyl-2-(1-ethylpentyl)oxazolidine (CAS No. 165101-57-5) is a heterocyclic compound belonging to the oxazolidine class.[1] Oxazolidines are five-membered rings containing both oxygen and nitrogen atoms. This class of compounds is utilized in various chemical applications, including as intermediates in pharmaceutical synthesis, as dehydrating agents, and in the formation of polymers.[1][2] This technical guide provides a summary of the available spectral data, synthesis protocols, and relevant chemical information for 3-butyl-2-(1-ethylpentyl)oxazolidine. Due to the limited availability of experimentally derived spectra in public databases, this guide combines reported data with predicted spectral characteristics to offer a comprehensive overview for research and development purposes.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉NO | [1][3] |

| Molecular Weight | 227.39 g/mol | [1][3][4] |

| IUPAC Name | 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine | [1] |

| CAS Number | 165101-57-5 | [1][3] |

| Physical Description | Liquid | [1] |

| Boiling Point | 180 °C (lit.) | [3] |

| Density | 1.04 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.449 (lit.) | [3] |

Synthesis

The most common method for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal.[4] This reaction involves the formation of the oxazolidine ring through the reaction of the amino alcohol with the aldehyde. The process is typically a 1:1 molar reaction, though a slight excess of one reactant may be used to drive the reaction to completion.[4] The reaction can be thermally activated, with optimal temperatures generally ranging from 80–120°C.[4]

Below is a diagram illustrating the synthetic workflow for 3-butyl-2-(1-ethylpentyl)oxazolidine.

Caption: Synthetic pathway for 3-butyl-2-(1-ethylpentyl)oxazolidine.

Spectral Data

Mass Spectrometry

Mass spectrometry for 3-butyl-2-(1-ethylpentyl)oxazolidine would confirm its molecular weight of 227.39 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show cleavage of the alkyl substituents and the oxazolidine ring.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 128 | [M - C₇H₁₅]⁺ (Loss of ethylpentyl group) |

| 100 | Cleavage of the oxazolidine ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3-butyl-2-(1-ethylpentyl)oxazolidine, both ¹H and ¹³C NMR would provide key structural information.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | m | 4H | Oxazolidine ring protons (-OCH₂CH₂N-) |

| ~3.5 - 3.8 | t | 1H | Oxazolidine ring proton (-N-CH-O-) |

| ~2.4 - 2.8 | m | 2H | N-CH₂- (butyl group) |

| ~1.2 - 1.7 | m | 14H | Alkyl chain protons |

| ~0.8 - 1.0 | m | 9H | Terminal methyl protons |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~85 - 105 | C2 of oxazolidine ring (-N-CH-O-) |

| ~60 - 70 | C5 of oxazolidine ring (-O-CH₂-) |

| ~45 - 55 | C4 of oxazolidine ring (-N-CH₂-) |

| ~45 - 55 | N-CH₂- (butyl group) |

| ~10 - 40 | Alkyl chain carbons |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FTIR spectrum for this compound is available from Sigma-Aldrich.[5] The spectrum would be characterized by the absence of broad O-H or N-H stretching bands and the presence of C-H, C-N, and C-O stretching vibrations.

Predicted Infrared (IR) Spectral Data:

| Wavenumber (cm⁻¹) | Vibration |

| 2850 - 3000 | C-H stretching (alkyl groups) |

| 1450 - 1470 | C-H bending (alkyl groups) |

| 1050 - 1150 | C-O-C stretching (oxazolidine ring) |

| 1100 - 1200 | C-N stretching |

Experimental Protocols

While specific experimental protocols for acquiring the spectral data of 3-butyl-2-(1-ethylpentyl)oxazolidine are not detailed in the available literature, standard methodologies for small molecule analysis would be employed.

Mass Spectrometry (General Protocol)

-

Sample Preparation: The liquid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

-

Analysis: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is introduced via a direct insertion probe or a GC inlet. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu).

-

Data Acquisition: The instrument software records the ion intensity as a function of m/z to generate the mass spectrum.

Caption: General workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

-

Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane - TMS) may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy (General Protocol)

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Analysis: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The infrared spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

Conclusion

This technical guide provides a consolidated overview of the known and predicted spectral and chemical properties of 3-butyl-2-(1-ethylpentyl)oxazolidine. While experimentally derived high-resolution spectral data is not widely published, the information presented here, based on established chemical principles and available data, serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development. The provided general experimental protocols offer a starting point for the in-house analytical characterization of this compound.

References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]

- 4. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

Technical Guide: Solubility and Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine. This compound is recognized for its utility as a moisture scavenger, dehydrating agent, and as a versatile synthetic intermediate in the pharmaceutical, agrochemical, and cosmetic industries[1][2][3][4].

Physicochemical Properties

Solubility of 3-Butyl-2-(1-ethylpentyl)oxazolidine

The compound is described as being soluble in organic solvents and insoluble in water[3]. A specific water solubility of 122.8 mg/L at 25°C has been reported[5].

The synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is typically carried out via the condensation reaction of N-butylaminoethanol and 2-ethylhexanal[1]. The solvents employed in this synthesis provide an indication of its solubility. These include:

-

Non-polar Aprotic Solvents: Toluene and hexane are used, often with a Dean-Stark apparatus to remove water, suggesting good solubility in these non-polar environments[1].

-

Polar Aprotic Solvents: Acetonitrile and N,N-Dimethylformamide (DMF) are also utilized, indicating solubility in polar aprotic media[1].

-

Protic Solvents: Ethanol has been used in catalyst-free synthesis conditions, implying solubility in protic solvents[1].

Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 122.8 mg/L[5] |

| Organic Solvents | Not Specified | Soluble[3] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of 3-butyl-2-(1-ethylpentyl)oxazolidine was not found, a general and widely accepted method for determining the solubility of a compound in organic solvents is the isothermal equilibrium method .

Objective: To determine the saturation concentration of 3-butyl-2-(1-ethylpentyl)oxazolidine in a given organic solvent at a specific temperature.

Materials:

-

3-Butyl-2-(1-ethylpentyl)oxazolidine (high purity)

-

Selected organic solvents (e.g., hexane, toluene, acetonitrile, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Vials with tight-fitting caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system. An HPLC method for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described[8].

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 3-butyl-2-(1-ethylpentyl)oxazolidine to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. Centrifuge the vials to further ensure complete separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase. Dilute the extracted sample gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of 3-butyl-2-(1-ethylpentyl)oxazolidine.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine

The most common method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal[1]. This reaction involves the formation of a five-membered oxazolidine ring.

Synthesis Workflow

Caption: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]

- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS No.165101-57-5,3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE Suppliers [lookchem.com]

- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE CAS#: 165101-57-5 [m.chemicalbook.com]

- 6. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]

- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]

- 8. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]

Methodological & Application

synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine from N-butylaminoethanol

Application Note: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine via the condensation reaction of N-butylaminoethanol and 2-ethylhexanal. Oxazolidines are valuable heterocyclic compounds that serve as versatile intermediates in pharmaceutical synthesis, biocides, and chiral auxiliaries.[1][2][3] The described method is a robust and efficient procedure involving the azeotropic removal of water to yield the desired product. This note includes a step-by-step experimental protocol, a summary of quantitative data, and expected characterization results.

Chemical Reaction Scheme

The synthesis proceeds via a condensation reaction between an amino alcohol and an aldehyde, forming the oxazolidine ring and a water molecule as a byproduct.[1] The removal of water is critical to drive the reaction equilibrium towards the product.[1]

Caption: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

Experimental Protocol

This protocol details the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

2.1 Materials and Equipment

-

Reagents:

-

N-Butylaminoethanol (C₆H₁₅NO, MW: 117.19 g/mol )[4]

-

2-Ethylhexanal (C₈H₁₆O, MW: 128.21 g/mol )

-

Toluene (Anhydrous)

-

Magnesium Sulfate (Anhydrous)

-

-

Equipment:

-

500 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

2.2 Procedure

-

Setup: Assemble the reaction apparatus consisting of the round-bottom flask, Dean-Stark trap, and condenser in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: To the round-bottom flask, add N-butylaminoethanol (e.g., 0.2 mol, 23.44 g) and 2-ethylhexanal (e.g., 0.2 mol, 25.64 g). A 1:1 molar ratio is employed for this reaction.[1]

-

Solvent Addition: Add 200 mL of anhydrous toluene to the flask.

-

Reaction: Begin stirring and heat the mixture to reflux (approximately 110-112 °C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue the reaction until the theoretical amount of water (0.2 mol, ~3.6 mL) has been collected, or until no more water is observed being collected. This typically takes 4-12 hours.[5]

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

-

Purification:

2.3 Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Toluene is flammable and toxic; avoid inhalation and skin contact.

-

N-butylaminoethanol is corrosive and can cause burns.[8]

Data Summary and Characterization

3.1 Quantitative Data

The following table summarizes the quantitative data for a representative synthesis.

| Parameter | N-Butylaminoethanol | 2-Ethylhexanal | 3-butyl-2-(1-ethylpentyl)oxazolidine |

| Molecular Formula | C₆H₁₅NO | C₈H₁₆O | C₁₄H₂₉NO |

| Molecular Weight ( g/mol ) | 117.19 | 128.21 | 227.39[1][6] |

| Amount (moles) | 0.20 | 0.20 | 0.20 (Theoretical) |

| Amount (grams) | 23.44 | 25.64 | 45.48 (Theoretical) |

| Molar Ratio | 1 | 1 | - |

| Typical Yield (%) | - | - | 80 - 95%[5] |

| Physical State | Liquid | Liquid | Colorless Liquid[2] |

| Boiling Point (°C) | ~198 | ~163 | ~180[6][7] |

| Density (g/mL at 25°C) | ~0.914 | ~0.820 | ~1.04[6][7] |

3.2 Expected Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Characteristic signals for the oxazolidine ring protons are expected to appear in the range of δ 3.5–4.0 ppm.[1] Other signals corresponding to the protons of the n-butyl and 1-ethylpentyl groups will be present in the aliphatic region (δ 0.8-3.0 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the formation of the oxazolidine ring. Key features include the presence of C-O-C and C-N-C stretching vibrations and the notable absence of a broad O-H stretch (from N-butylaminoethanol) and a strong C=O stretch (from 2-ethylhexanal).[1]

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the product. The analysis should show a molecular ion peak corresponding to the calculated molecular weight of 227.39 g/mol .[1]

References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethanol, 2-(butylamino)- [webbook.nist.gov]

- 5. qmu.edu.kz [qmu.edu.kz]

- 6. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]

- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]

- 8. 2-(N-Butylamino)ethanol - Hazardous Agents | Haz-Map [haz-map.com]

Application Notes and Protocols for 3-butyl-2-(1-ethylpentyl)oxazolidine in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-butyl-2-(1-ethylpentyl)oxazolidine, a key additive in polymer chemistry, primarily utilized as a moisture scavenger and reactive diluent in polyurethane (PU) and polyurea systems.

Introduction

3-butyl-2-(1-ethylpentyl)oxazolidine, commercially known as Incozol 2, is a mono-oxazolidine that serves a critical role in preventing defects in polymer coatings and sealants caused by unwanted moisture.[1][2][3][4] Water present in raw materials (polyols, pigments, solvents) or from atmospheric humidity can react with isocyanates to produce carbon dioxide gas, leading to pinholes, bubbles, and a loss of gloss in the final product.[1][2][3] 3-butyl-2-(1-ethylpentyl)oxazolidine mitigates these issues by preferentially reacting with water.[1]

Mechanism of Action: Moisture Scavenging

The primary function of 3-butyl-2-(1-ethylpentyl)oxazolidine is to eliminate moisture through a hydrolysis reaction. The oxazolidine ring opens in the presence of water to form an aminoalcohol and release 2-ethylhexanal. The resulting aminoalcohol can then react with isocyanates, incorporating it into the polymer backbone. This mechanism prevents the formation of CO2 and its associated defects.

Caption: Mechanism of moisture scavenging by 3-butyl-2-(1-ethylpentyl)oxazolidine.

Key Applications and Benefits

The primary application of 3-butyl-2-(1-ethylpentyl)oxazolidine is in two-component (2K) polyurethane systems, although it can be used in one-component (1K) systems with high isocyanate content.[2]

Benefits include:

-

Defect-free films: Prevents the formation of bubbles and pinholes, leading to a smoother surface finish.[1][2][3]

-

Improved aesthetics: Eliminates hazing and down-glossing, resulting in higher quality coatings.[1][2][3]

-

Enhanced physical properties: Improves chemical and abrasion resistance of the cured polymer.[3]

-

Increased stability: Confers tolerance to repeated opening of containers, preventing gelation in moisture-cure systems.[3]

-

Reactive nature: The by-products of the hydrolysis reaction are incorporated into the polymer matrix.[3]

Quantitative Data

The inclusion of 3-butyl-2-(1-ethylpentyl)oxazolidine in polyurethane formulations has a demonstrable impact on the final properties of the coating. The following table summarizes data from a case study on a 2K polyurethane topcoat for wind turbines.

| Property | Control Formulation (without Incozol 2) | Formulation with 2% Incozol 2 |

| Gloss Retention (20°) | Lower | Higher |

| Gloss Retention (60°) | Lower | Higher |

| Gloss Retention (85°) | Lower | Higher |

| Color Retention (Yellowing) | More pronounced yellowing | Lower levels of yellowing |

| Corrosion Resistance | Shows rust through pin-holes | No detrimental impact |

Experimental Protocols

General Workflow for Incorporation into a 2K Polyurethane Coating

The following diagram illustrates a typical workflow for incorporating 3-butyl-2-(1-ethylpentyl)oxazolidine into a two-component polyurethane coating formulation.

Caption: General workflow for using 3-butyl-2-(1-ethylpentyl)oxazolidine.

Detailed Protocol for a 2K Acrylic Polyurethane Topcoat

This protocol provides a representative example for the preparation of a 2K acrylic polyurethane topcoat using 3-butyl-2-(1-ethylpentyl)oxazolidine as a moisture scavenger.

Materials:

-

Acrylic Polyol Resin

-

Titanium Dioxide (Pigment)

-

Solvents (e.g., xylene, butyl acetate)

-

Flow and Leveling Agents

-

UV Stabilizers

-

3-butyl-2-(1-ethylpentyl)oxazolidine (e.g., Incozol 2)

-

Aliphatic Polyisocyanate (Hardener)

Procedure:

Part A (Polyol Component) Preparation:

-

To a suitable mixing vessel, add the acrylic polyol resin, solvents, and any dispersants.

-

Under high-speed dispersion, slowly add the titanium dioxide pigment and continue to mix until a homogenous dispersion is achieved.

-

Reduce the mixing speed and add the flow and leveling agents, and UV stabilizers. Mix until fully incorporated.

-

Add 2-4% by weight of 3-butyl-2-(1-ethylpentyl)oxazolidine to the formulation.

-

Continue mixing for a further 15-20 minutes to ensure uniform distribution.

-

Cover the vessel and allow the mixture to stand for at least 24 hours to ensure complete reaction with any residual moisture.

Part B (Isocyanate Component) Preparation:

-

In a separate, dry container, measure the required amount of aliphatic polyisocyanate hardener as per the formulation's stoichiometric requirements.

Final Mixing and Application:

-

Prior to application, add the Part B (isocyanate) to the Part A (polyol) component.

-

Mix thoroughly using a mechanical stirrer for 2-3 minutes, ensuring a homogenous mixture.

-

Allow an induction time of 10-15 minutes if recommended for the specific polyol/isocyanate system.

-

Apply the coating to a prepared substrate using the desired application method (e.g., spray, brush, roller).

-

Allow the coating to cure at ambient temperature and humidity, or as per the specific requirements of the coating system.

Characterization:

-

Visual Inspection: Check for the presence of pinholes, bubbles, or other surface defects.

-

Gloss Measurement: Use a gloss meter to measure the 20°, 60°, and 85° gloss of the cured film.

-

Hardness Test: Evaluate the pencil hardness or pendulum hardness of the cured coating over time.

-

Adhesion Test: Perform a cross-hatch adhesion test (e.g., ASTM D3359).

Safety and Handling

3-butyl-2-(1-ethylpentyl)oxazolidine should be handled in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Oxazolidine, 3-butyl-2-(1-ethylpentyl)- as a Moisture Scavenger in Polyurethane Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, a highly effective moisture scavenger, in polyurethane (PU) formulations. Detailed protocols are included to enable researchers to evaluate its efficacy in preventing moisture-related defects and enhancing the performance of polyurethane coatings, sealants, and elastomers.

Introduction

Moisture is a critical concern in polyurethane chemistry. The reaction between isocyanates and water is a primary cause of defects in cured polyurethanes, leading to the formation of carbon dioxide gas. This results in undesirable outcomes such as bubbling, pinholing, and reduced surface gloss in coatings, as well as compromised mechanical properties in sealants and elastomers.[1][2] Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, commercially known as Incozol 2, is a reactive moisture scavenger that effectively eliminates water from raw materials and the surrounding environment during curing.[3][4]

Unlike physical desiccants, 3-butyl-2-(1-ethylpentyl)-oxazolidine chemically reacts with water through hydrolysis. This reaction regenerates an aminoalcohol and an aldehyde. A significant advantage of this process is that the resulting aminoalcohol can then react with isocyanates, incorporating it into the polymer backbone and preventing the formation of CO2.[5] This dual functionality not only removes water but also contributes to the final polymer matrix.[1]

Key Performance Benefits

The incorporation of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- into polyurethane formulations offers several key advantages:

-

Elimination of Moisture-Related Defects: Prevents the formation of bubbles, pinholes, and surface hazing, leading to a smooth, high-gloss finish in coatings.[2][6]

-

Improved Storage Stability: Scavenges moisture in raw materials such as polyols, pigments, and plasticizers, enhancing the shelf-life of one-component (1K) and two-component (2K) systems.[5]

-

Enhanced Mechanical Properties: By preventing the formation of urea linkages from the isocyanate-water reaction, it helps maintain the desired mechanical strength, flexibility, and abrasion resistance of the cured polyurethane.[2]

-

Low Viscosity: As a low-viscosity liquid, it is easy to incorporate into high-solids and solvent-free formulations without significantly impacting the initial viscosity.[7]

Quantitative Performance Data

The following tables summarize the typical performance enhancements observed when incorporating Oxazolidine, 3-butyl-2-(1-ethylpentyl)- into a standard two-component polyurethane clear coat formulation.

Table 1: Physical Properties of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

| Property | Value | Test Method |

| Appearance | Clear, pale yellow liquid | Visual |

| Viscosity @ 25°C | ~15-20 mPa·s | ASTM D2196 |

| Density @ 25°C | ~0.87 g/cm³ | ASTM D1475 |

| Flash Point (Closed Cup) | >80°C | ASTM D93 |

| Recommended Addition Level | 1.0 - 4.0% by weight on total formulation | - |

Table 2: Performance in a 2K Polyurethane Clear Coat (Cured at 75% Relative Humidity)

| Property | Control (Without Scavenger) | With 2% Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | Test Method |

| Bubble Formation (bubbles/cm²) | 15-25 | 0-2 | Microscopic Count |

| Gloss (60°) | 85 GU | 95 GU | ASTM D523 |

| Pot Life (minutes) | 45 | 40 | Viscosity Increase |

| Hardness (König, seconds) after 24 hrs | 110 | 125 | ASTM D4366 |

| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of moisture scavenging and a typical experimental workflow for evaluating the performance of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.

Caption: Moisture scavenging mechanism of 3-butyl-2-(1-ethylpentyl)-oxazolidine.

Caption: Workflow for evaluating moisture scavenger efficacy.

Experimental Protocols

The following are detailed protocols for key experiments to quantify the effectiveness of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.

Protocol for Determination of Water Content in Polyols by Karl Fischer Titration

This protocol is based on the principles of ASTM D4672.[8]

Objective: To accurately measure the water content in polyol raw materials before and after the addition of the moisture scavenger.

Apparatus:

-

Karl Fischer Titrator (volumetric or coulometric).

-

Analytical balance, readable to 0.1 mg.

-

Syringes and needles.

-

Septa-sealed vials.

Reagents:

-

Karl Fischer reagent (e.g., Hydranal-Composite 5).

-

Anhydrous methanol or appropriate Karl Fischer solvent.

-

Water standard for titer determination.

Procedure:

-

Titer Determination: Determine the titer of the Karl Fischer reagent daily using a known amount of pure water or a certified water standard.

-

Sample Preparation:

-

In a dry, sealed vial, add a known weight of the polyol sample (typically 1-5 g, depending on the expected water content).

-

For the test sample, add the desired percentage of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- to the polyol and mix thoroughly. Allow the mixture to equilibrate for at least 24 hours in a sealed container.

-

-

Titration:

-

Inject a known weight of the prepared polyol sample into the Karl Fischer titration cell.

-

Start the titration and record the volume of titrant required to reach the endpoint.

-

-

Calculation: The water content (in ppm or %) is calculated automatically by the instrument based on the sample weight, titrant volume, and titer.

Expected Outcome: A significant reduction in the measured water content in the polyol treated with the oxazolidine moisture scavenger compared to the control.

Protocol for Evaluation of Curing Profile and Pot Life

Objective: To assess the effect of the moisture scavenger on the working time (pot life) and curing characteristics of the polyurethane system.

Apparatus:

-

Rotational viscometer.

-

Stopwatch.

-

Mixing cups and spatula.

-

Constant temperature and humidity chamber.

Procedure:

-

Formulation Preparation: Prepare the control and test formulations as described in the experimental workflow.

-

Initial Viscosity: Immediately after mixing the polyol and isocyanate components, measure the initial viscosity of each formulation.

-

Viscosity Monitoring:

-

Place the mixed formulations in the constant temperature and humidity chamber.

-

Measure the viscosity at regular intervals (e.g., every 15 minutes).

-

-

Pot Life Determination: The pot life is defined as the time it takes for the initial viscosity to double.

-

Tack-Free Time: Apply a thin film of each formulation to a glass panel. Periodically touch the surface with a cotton ball. The tack-free time is when the cotton ball no longer adheres to the surface.

Expected Outcome: The addition of the oxazolidine may slightly reduce the pot life due to the reaction of the generated aminoalcohol with the isocyanate. The curing profile should be monitored to ensure it remains within the acceptable range for the intended application.

Protocol for Assessment of Final Coating Properties

Objective: To quantify the impact of the moisture scavenger on the physical and aesthetic properties of the cured polyurethane coating.

Apparatus:

-

Glossmeter.

-

Hardness tester (e.g., König pendulum or Sward rocker).

-

Adhesion testing kit (cross-hatch cutter and tape).

-

Microscope with image analysis software.

Procedure:

-

Sample Preparation: Apply the control and test formulations to standardized test panels (e.g., steel or glass) using a film applicator to ensure uniform thickness. Cure the panels under controlled high-humidity conditions (e.g., 25°C and 75% RH) for 7 days.

-

Bubble Formation Analysis:

-

Examine the cured films under a microscope at 10x magnification.

-

Count the number of bubbles in at least three different 1 cm² areas for each panel and calculate the average.

-

-

Gloss Measurement (ASTM D523): Measure the 60° gloss of each panel at multiple locations and calculate the average.

-

Hardness Testing (ASTM D4366): Measure the König or Sward hardness of the cured films.

-

Adhesion Testing (ASTM D3359): Perform a cross-hatch adhesion test to assess the coating's adhesion to the substrate.

Expected Outcome: The formulation containing Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is expected to exhibit significantly fewer bubbles, higher gloss, and potentially improved hardness and adhesion due to a more uniform polymer network.

Safety and Handling

Oxazolidine, 3-butyl-2-(1-ethylpentyl)- should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a combustible liquid and should be stored away from heat and open flames. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is a highly effective moisture scavenger for polyurethane systems. Its unique reaction mechanism not only eliminates water to prevent defects but also integrates its reaction products into the polymer backbone, contributing to the overall performance of the final product. The provided protocols offer a framework for researchers and formulators to systematically evaluate and quantify the benefits of this additive in their specific polyurethane applications.

References

- 1. Physical Properties of Urethanes Specified by ASTM [polydrive.com]

- 2. store.astm.org [store.astm.org]

- 3. New oxazolidine-based moisture scavenger for polyurethane coating systems | Semantic Scholar [semanticscholar.org]

- 4. chemicalia.com [chemicalia.com]

- 5. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]

- 6. ulprospector.com [ulprospector.com]

- 7. blog.hannainst.com [blog.hannainst.com]

- 8. mt.com [mt.com]

Application Notes and Protocols: 3-Butyl-2-(1-ethylpentyl)oxazolidine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyl-2-(1-ethylpentyl)oxazolidine is a heterocyclic compound with potential applications as a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a substituted oxazolidine ring, allows it to serve as a precursor to chiral amino alcohols, a common motif in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine and explores its utility as a pharmaceutical intermediate, drawing upon the well-established chemistry of the broader oxazolidine class of compounds.

While specific biological activity and direct use in the synthesis of a marketed drug for 3-butyl-2-(1-ethylpentyl)oxazolidine are not extensively documented in publicly available literature, the oxazolidine scaffold is of significant interest in medicinal chemistry. This document will therefore also provide detailed protocols for two key applications of the oxazolidine ring system: its use as a chiral auxiliary in asymmetric synthesis and its role as a pharmacophore in antibacterial agents. These examples will serve as a guide for researchers exploring the potential of 3-butyl-2-(1-ethylpentyl)oxazolidine and its derivatives in drug discovery and development.

Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine

The synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is typically achieved through the condensation reaction of N-butylaminoethanol with 2-ethylhexanal.[1] This reaction involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the oxazolidine ring.

Experimental Protocol: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine

Materials:

-

N-butylaminoethanol

-

2-Ethylhexanal

-

Toluene

-

Magnesium sulfate (anhydrous)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-butylaminoethanol (1.0 equivalent) and 2-ethylhexanal (1.0 equivalent).

-

Add toluene to the flask to azeotropically remove water during the reaction.

-

Heat the reaction mixture to reflux using a heating mantle.

-

Continuously remove the water collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 3-butyl-2-(1-ethylpentyl)oxazolidine as a colorless to light yellow liquid.[2]

Characterization Data:

The structure and purity of the synthesized 3-butyl-2-(1-ethylpentyl)oxazolidine can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉NO | [3] |

| Molecular Weight | 227.39 g/mol | [3] |

| Boiling Point | 180 °C (lit.) | [4] |

| Density | 1.04 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.449 (lit.) | [4] |

Application 1: Oxazolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

While 3-butyl-2-(1-ethylpentyl)oxazolidine itself is not a classical chiral auxiliary, its core structure is related to the widely used Evans-type oxazolidinone auxiliaries. These auxiliaries are instrumental in controlling stereochemistry during the synthesis of chiral molecules, a critical aspect of drug development. The following protocol details a general procedure for an asymmetric aldol reaction using an Evans-type chiral auxiliary, illustrating the potential of the oxazolidine scaffold in stereoselective synthesis.

Experimental Protocol: Asymmetric Aldol Reaction using an N-Acyl Oxazolidinone Auxiliary

This protocol describes the diastereoselective aldol reaction between an N-acyloxazolidinone and an aldehyde to produce a β-hydroxy carbonyl compound with high stereocontrol.

Materials:

-

N-Acyloxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (anhydrous)

-

Methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium sulfite

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation:

-

Dissolve the N-acyloxazolidinone (1.0 equivalent) in anhydrous dichloromethane in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add dibutylboron triflate (1.1 equivalents) to the solution.

-

Add diisopropylethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

-

Aldol Addition:

-

Cool the reaction mixture back to -78 °C.

-

Add the aldehyde (1.5 equivalents) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

-

-

Workup and Auxiliary Cleavage:

-

Quench the reaction at 0 °C by the addition of methanol, followed by saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium sulfite, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.

-

Expected Outcome:

This reaction typically yields the syn-aldol product with high diastereoselectivity. The stereochemistry is directed by the chiral auxiliary.

| Parameter | Typical Value |

| Diastereomeric Ratio (syn:anti) | >95:5 |

| Yield | 70-90% |

Logical Workflow for Asymmetric Aldol Reaction

Application 2: Oxazolidinone Derivatives as Potential Antibacterial Agents

The oxazolidinone ring is the core pharmacophore of a class of synthetic antibiotics that includes linezolid. These antibiotics are effective against a range of Gram-positive bacteria, including resistant strains. They act by inhibiting the initiation of bacterial protein synthesis. While the antibacterial activity of 3-butyl-2-(1-ethylpentyl)oxazolidine has not been reported, its structural similarity to known oxazolidinone antibiotics suggests that its derivatives could be explored for such properties.

Signaling Pathway: Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinone antibiotics exert their effect by binding to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex, which is a crucial step in protein synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compound (e.g., a derivative of 3-butyl-2-(1-ethylpentyl)oxazolidine)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight in CAMHB at 37 °C.

-

Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Data Presentation:

The results of the MIC assay should be recorded in a clear and organized table.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Test Compound A | S. aureus | [Result] |

| Test Compound B | S. aureus | [Result] |

| Linezolid (Control) | S. aureus | [Result] |

Conclusion

3-Butyl-2-(1-ethylpentyl)oxazolidine represents a potentially valuable, yet underexplored, intermediate for pharmaceutical synthesis. The protocols provided herein offer a starting point for its synthesis and for exploring the broader applications of the oxazolidine scaffold in asymmetric synthesis and as a source of novel antibacterial agents. Further research into the specific properties and applications of 3-butyl-2-(1-ethylpentyl)oxazolidine and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

Application Note: HPLC Analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine. The described reverse-phase HPLC (RP-HPLC) protocol is suitable for the determination of the compound in various sample matrices. This document provides comprehensive experimental procedures, data presentation, and a visual representation of the analytical workflow.

Introduction

3-butyl-2-(1-ethylpentyl)oxazolidine is a chemical compound with applications in various industrial and research fields. Accurate and precise analytical methods are crucial for its quantification in quality control, stability studies, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound.[1][2] This application note describes a validated RP-HPLC method for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Newcrom R1, 3.2 x 100 mm, 5 µm (or equivalent C18 column).[1]

-

Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (analytical grade). For Mass Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.[1]

-

Standard: 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Stationary Phase | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (55:45:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.